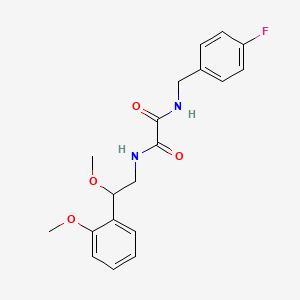
N1-(4-fluorobenzyl)-N2-(2-methoxy-2-(2-methoxyphenyl)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(4-fluorobenzyl)-N2-(2-methoxy-2-(2-methoxyphenyl)ethyl)oxalamide is a useful research compound. Its molecular formula is C19H21FN2O4 and its molecular weight is 360.385. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N1-(4-fluorobenzyl)-N2-(2-methoxy-2-(2-methoxyphenyl)ethyl)oxalamide is an organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is C21H24FN3O5, with a molecular weight of 449.5 g/mol. The structure features a fluorobenzyl group and a methoxyphenyl moiety, contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H24FN3O5 |
| Molecular Weight | 449.5 g/mol |
| CAS Number | 896287-77-7 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that the compound may exert its effects through:
- Receptor Binding : The compound has been shown to interact with various receptors, potentially influencing neurotransmitter systems.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.
Anticancer Properties
Studies have demonstrated that this compound exhibits cytotoxicity against several cancer cell lines. For example:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The compound showed IC50 values ranging from 10 to 25 µM, indicating significant anticancer potential.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Results indicate:
- Effective Against : Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : MIC values were found to be around 50 µg/mL for both bacterial strains.
Case Studies
-
Case Study on Anticancer Activity :
- Objective : To evaluate the cytotoxic effects on MCF-7 cells.
- Methodology : MCF-7 cells were treated with varying concentrations of the compound.
- Results : Significant reduction in cell viability was observed at concentrations above 15 µM, with apoptosis confirmed via flow cytometry.
-
Study on Antimicrobial Efficacy :
- Objective : To assess the antimicrobial potential against common pathogens.
- Methodology : Disk diffusion method was employed to determine the zone of inhibition.
- Results : Zones of inhibition ranged from 12 mm to 18 mm, indicating effective antimicrobial activity.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
- Fluorine Substitution : The presence of the fluorine atom enhances lipophilicity and receptor binding affinity.
- Methoxy Groups : The methoxy groups contribute to increased solubility and bioavailability.
Propiedades
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N'-[2-methoxy-2-(2-methoxyphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O4/c1-25-16-6-4-3-5-15(16)17(26-2)12-22-19(24)18(23)21-11-13-7-9-14(20)10-8-13/h3-10,17H,11-12H2,1-2H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBIWWUSGZLPITP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













